molecular formula C8H17NO2 B3198185 [(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine CAS No. 1010701-31-1

[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine

Cat. No.: B3198185
CAS No.: 1010701-31-1
M. Wt: 159.23 g/mol
InChI Key: CQXAXRLNONSHFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-1,3-dioxan-5-yl)methylamine typically involves several steps:

Industrial Production Methods

Industrial production methods for (2,2-dimethyl-1,3-dioxan-5-yl)methylamine often involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-1,3-dioxan-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-dimethyl-1,3-dioxan-5-yl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-dimethyl-1,3-dioxan-5-yl)methylamine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable intermediates and final products, which are essential in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-dimethyl-1,3-dioxan-5-yl)methylamine is unique due to its specific combination of the dioxane ring and the methylamine group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in organic synthesis and in various industrial applications .

Properties

IUPAC Name

1-(2,2-dimethyl-1,3-dioxan-5-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)10-5-7(4-9-3)6-11-8/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXAXRLNONSHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methylamine solution (3 mL, 34.8 mmol) was added to a solution of (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate (0.9 g, 4.01 mmol, prepared as per B. Xu et al. J. Med. Chem. 2002, 45, 5694) in DMSO (7 mL) and stirred at 75° C. overnight. The reaction was diluted with CHCl3 and the CHCl3 washed with water (×2), dried and concentrated in vacuo to afford approximately 670 mg of crude product. The crude material was columned on silica eluting with DCM, 20% MeOH/DCM, and 20% 7N NH3 in MeOH/DCM to afford (2,2-dimethyl-1,3-dioxan-5-yl)-N-methylmethanamine (330 mg, 52% yield) as an oily residue. 13C NMR (CD3OD) δ 99.7, 64.4 (2×CH2), 52.3, 36.9, 36.0, 26.0, 23.5.
Quantity
3 mL
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reactant
Reaction Step One
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(2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate
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0.9 g
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reactant
Reaction Step One
Name
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7 mL
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solvent
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crude material
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MeOH DCM
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MeOH DCM
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine
Reactant of Route 5
[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine
Reactant of Route 6
[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine

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